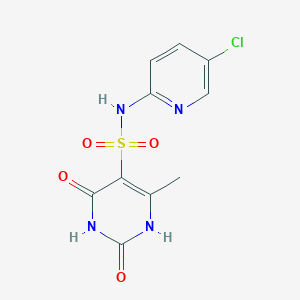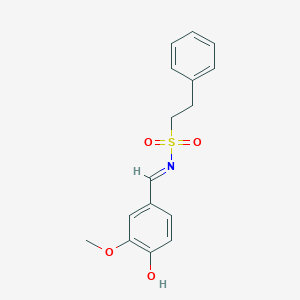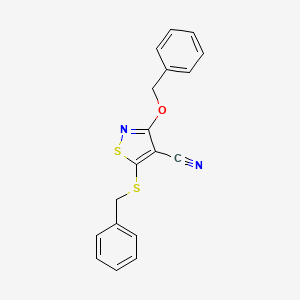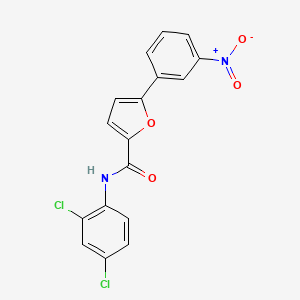![molecular formula C19H19N5O2 B6029344 N-[(E)-AMINO[(7-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE](/img/structure/B6029344.png)
N-[(E)-AMINO[(7-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-AMINO[(7-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinazoline core, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring, with various functional groups attached.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-AMINO[(7-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Ethoxy and Methyl Groups: The ethoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced through the reaction of the quinazoline derivative with benzoyl chloride in the presence of a base such as pyridine.
Final Coupling Reaction: The final step involves the coupling of the aminoquinazoline derivative with an appropriate benzaldehyde derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions, as well as the use of advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-[(E)-AMINO[(7-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Alkylated or arylated quinazoline derivatives.
科学研究应用
N-[(E)-AMINO[(7-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-[(E)-AMINO[(7-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- N-{(E)-amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-10H-phenothiazine-10-carboxamide
- (E)-(7-Ethoxy-4-methyl-2-quinazolinyl)amino-N-methylmethanaminium iodide
Uniqueness
N-[(E)-AMINO[(7-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE is unique due to its specific functional groups and structural features, which contribute to its distinct biological activities and potential applications. Its quinazoline core, combined with the ethoxy and methyl groups, provides a unique scaffold for the development of new therapeutic agents and materials.
属性
IUPAC Name |
N-[(Z)-N'-(7-ethoxy-4-methylquinazolin-2-yl)carbamimidoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-3-26-14-9-10-15-12(2)21-19(22-16(15)11-14)24-18(20)23-17(25)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H3,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQBWGFASKFOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=NC(=C2C=C1)C)N=C(N)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=NC(=NC(=C2C=C1)C)/N=C(/N)\NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol](/img/structure/B6029262.png)
![Methyl 2-[[2-(1-benzyl-3-oxopiperazin-2-yl)acetyl]-methylamino]acetate](/img/structure/B6029267.png)

![N-(diphenylmethyl)-2-[(4-methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B6029277.png)
![1-cyclohexyl-N-[2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6029281.png)
![5-[2-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B6029284.png)

![7-(3-chloro-4-methylphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6029298.png)
![{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6029308.png)
![11-[2-(2-Hydroxyethoxy)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B6029315.png)

![1-[2-(4-methoxyphenyl)ethyl]-5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6029320.png)

![3-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B6029350.png)
